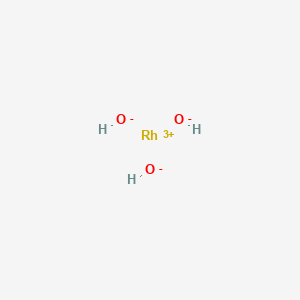

Rhodium hydroxide

Cat. No. B1581071

Key on ui cas rn:

21656-02-0

M. Wt: 153.928 g/mol

InChI Key: KTEDZFORYFITAF-UHFFFAOYSA-K

Attention: For research use only. Not for human or veterinary use.

Patent

US03947458

Procedure details

A solution of cyclohexane (0.25 mole), piperidine (0.5 mole), water (0.5 mole) and Fe(CO)5 (0.025 mole) in 60 ml N-methylpyrrolidine and rhodium hydroxide [Rh(OH)3 ] (5×10-3 mole) were charged into a stainless steel rocking autoclave of 0.5 liter capacity. The reaction chamber was pressurized by carbon monoxide at 140 atm and heated at 170° for 3 hours. On completion of the reaction period, the pressure vessel was allowed to cool and the gases vented. The reaction mixture was taken out and scrubbed 2-3 times with water in order to remove the unreacted secondary amine, its N-formyl derivative (formed in a side reaction), and the solvent, all of which are water-soluble. The aqueous phase was extracted once with pentane. The organic phase and the pentane extract were combined and dried over sodium sulfate and fractionally distilled to yield N-hexahydrobenzylpiperidine (ca. 80% yield), the product being unequivocally identified by gas-liquid chromatographic and spectroscopic (ir, nmr) comparison with an authentic sample.

[Compound]

Name

Fe(CO)5

Quantity

0.025 mol

Type

reactant

Reaction Step One

[Compound]

Name

stainless steel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Yield

80%

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[NH:7]1[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1.O.[C]=O.[CH3:16]N1CCCC1>[OH-].[Rh+3].[OH-].[OH-]>[CH2:16]([N:7]1[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1)[CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:5.6.7.8,^3:13|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.25 mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CCCCC1

|

|

Name

|

|

|

Quantity

|

0.5 mol

|

|

Type

|

reactant

|

|

Smiles

|

N1CCCCC1

|

|

Name

|

|

|

Quantity

|

0.5 mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

[Compound]

|

Name

|

Fe(CO)5

|

|

Quantity

|

0.025 mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

stainless steel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

60 mL

|

|

Type

|

reactant

|

|

Smiles

|

CN1CCCC1

|

|

Name

|

|

|

Quantity

|

0.005 mol

|

|

Type

|

catalyst

|

|

Smiles

|

[OH-].[Rh+3].[OH-].[OH-]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[C]=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated at 170° for 3 hours

|

|

Duration

|

3 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

On completion of the reaction period

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the unreacted secondary amine, its N-formyl derivative (

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

formed in a side reaction), and the solvent

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous phase was extracted once with pentane

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The organic phase and the pentane extract

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over sodium sulfate

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

fractionally distilled

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1CCCCC1)N1CCCCC1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 80% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |